N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride
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Overview
Description
ML 120B dihydrochloride is a novel, ATP-competitive inhibitor that selectively targets IκB kinase 2 (IKK2). It is known for its high potency and specificity, making it a valuable tool in scientific research, particularly in the study of inflammatory pathways and cancer .
Mechanism of Action
Target of Action
ML 120B dihydrochloride, also known as MLN120B dihydrochloride, is a highly potent, orally active inhibitor of IKKβ . IKKβ, or IκB kinase β, is a protein kinase that plays a key role in the NF-κB signaling pathway , which regulates cell survival, proliferation, and immune responses .
Mode of Action
ML 120B dihydrochloride acts as an ATP-competitive inhibitor of IKKβ . It binds to the ATP-binding site of IKKβ, preventing ATP from binding and thus inhibiting the kinase’s activity . This inhibition is selective for IKKβ, with the compound exhibiting no significant inhibition of IKK1, IKKε, or a panel of 28 other kinases .
Biochemical Pathways
By inhibiting IKKβ, ML 120B dihydrochloride disrupts the NF-κB signaling pathway . Normally, IKKβ phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription . By inhibiting IKKβ, ML 120B dihydrochloride prevents the phosphorylation and degradation of IκB, thereby inhibiting NF-κB activation .
Pharmacokinetics
The compound is described as beingorally active , suggesting that it is well-absorbed in the gastrointestinal tract. The compound is also soluble in DMSO and water , which could influence its distribution and excretion.
Result of Action
The inhibition of NF-κB activation by ML 120B dihydrochloride has several cellular effects. Notably, the compound effectively suppresses the growth of multiple myeloma cells both in vitro and in vivo . It also exhibits antitumor activity in lymphoma-bearing SCID mice .
Biochemical Analysis
Biochemical Properties
ML 120B dihydrochloride plays a significant role in biochemical reactions. It is an ATP-competitive inhibitor that selectively inhibits IKK2 . This interaction with IKK2 is crucial for its function and efficacy. The nature of this interaction is competitive, meaning ML 120B dihydrochloride competes with ATP for binding to the active site of IKK2 .
Cellular Effects
ML 120B dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting IKK2, which plays a key role in the NF-kappaB signaling pathway . This can impact gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of ML 120B dihydrochloride involves its binding interactions with biomolecules, specifically IKK2 . As an ATP-competitive inhibitor, it binds to the active site of IKK2, preventing ATP from binding and thus inhibiting the enzyme . This can lead to changes in gene expression .
Metabolic Pathways
ML 120B dihydrochloride is involved in the NF-kappaB signaling pathway through its inhibition of IKK2 This could affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML 120B dihydrochloride involves multiple steps, starting with the preparation of the core structure, N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide. This compound is then converted to its dihydrochloride salt form through a reaction with hydrochloric acid. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of ML 120B dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
ML 120B dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and methoxy groups on the pyridoindole ring. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving ML 120B dihydrochloride include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reaction with a thiol can produce a thioether .
Scientific Research Applications
ML 120B dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of kinase inhibition and to develop new inhibitors with improved properties
Biology: The compound is employed in the investigation of inflammatory pathways, particularly those involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling
Medicine: ML 120B dihydrochloride has shown potential in preclinical studies for the treatment of inflammatory diseases and certain types of cancer
Industry: It is used in the development of new therapeutic agents and in the screening of drug candidates
Comparison with Similar Compounds
Similar Compounds
ML 120B: The non-dihydrochloride form of the compound, which has similar inhibitory properties but different solubility characteristics
BAY 11-7082: Another IKK2 inhibitor, but with a different chemical structure and mechanism of action
TPCA-1: A selective IKK2 inhibitor with a different core structure and potency profile
Uniqueness
ML 120B dihydrochloride stands out due to its high selectivity for IKK2 and its ability to inhibit NF-κB activation without affecting other kinases. This specificity reduces the likelihood of off-target effects, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2.2ClH/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16;;/h3-9,23H,1-2H3,(H,24,25);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKOVWFBTRXQLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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